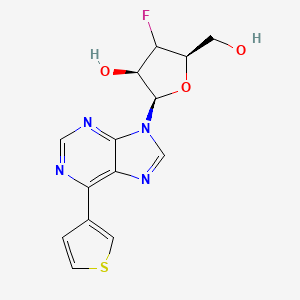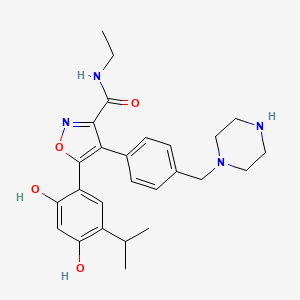
HYNIC-iPSMA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HYNIC-iPSMA is a compound used in molecular imaging, particularly for detecting prostate cancer. It consists of two main components: 6-hydrazinonicotinamide (HYNIC) and an inhibitor of prostate-specific membrane antigen (iPSMA). HYNIC is used to attach radioactive isotopes to target molecules, while iPSMA specifically inhibits prostate-specific membrane antigen, making it useful for imaging prostate cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HYNIC-iPSMA involves the conjugation of HYNIC to iPSMA. The process typically includes the following steps:
Preparation of HYNIC: HYNIC is synthesized through a series of chemical reactions involving hydrazine and nicotinic acid derivatives.
Conjugation to iPSMA: The HYNIC molecule is then conjugated to iPSMA using a coupling agent like ethylenediamine-N,N’-diacetic acid (EDDA) under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This is achieved through optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
HYNIC-iPSMA undergoes various chemical reactions, including:
Substitution Reactions: The HYNIC moiety can undergo substitution reactions to attach different radioactive isotopes.
Complexation Reactions: The compound forms complexes with metals like technetium-99m, which is used in imaging.
Common Reagents and Conditions
Reagents: Hydrazine, nicotinic acid derivatives, ethylenediamine-N,N’-diacetic acid (EDDA), technetium-99m.
Conditions: Mild reaction conditions are typically used to preserve the integrity of the iPSMA component.
Major Products
The major product formed from these reactions is the radiolabeled this compound complex, which is used for imaging prostate cancer cells .
Applications De Recherche Scientifique
HYNIC-iPSMA has several scientific research applications:
Chemistry: Used as a radiolabeling agent for various molecules.
Biology: Helps in studying the expression of prostate-specific membrane antigen in biological systems.
Medicine: Primarily used in the imaging of prostate cancer through single photon emission computed tomography (SPECT) and positron emission tomography (PET).
Industry: Employed in the development of diagnostic radiopharmaceuticals
Mécanisme D'action
HYNIC-iPSMA exerts its effects by targeting prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The HYNIC component allows for the attachment of radioactive isotopes, enabling the visualization of cancer cells through imaging techniques. The iPSMA component specifically binds to prostate-specific membrane antigen, ensuring targeted delivery of the radiolabeled compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
68Ga-PSMA-11: Another radiolabeled compound used for imaging prostate cancer.
99mTc-EDDA/HYNIC-PSMA: Similar to HYNIC-iPSMA but uses a different chelator.
225Ac-PSMA-RGD: Combines prostate-specific membrane antigen targeting with integrin targeting for dual imaging
Uniqueness
This compound is unique due to its combination of HYNIC and iPSMA, which allows for efficient radiolabeling and specific targeting of prostate-specific membrane antigen. This makes it highly effective for imaging prostate cancer cells with minimal off-target effects .
Propriétés
Formule moléculaire |
C31H37N7O9 |
|---|---|
Poids moléculaire |
651.7 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C31H37N7O9/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47)/t22-,23-,24-/m0/s1 |
Clé InChI |
BBICGXJWGWIZOY-HJOGWXRNSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)


![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)


![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)


